
2-(Chloroamino)-2-methylpropyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloroamino)-2-methylpropyl octanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a chloroamino group attached to a methylpropyl chain, which is further esterified with octanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloroamino)-2-methylpropyl octanoate typically involves the esterification of 2-(Chloroamino)-2-methylpropanol with octanoic acid. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The chloroamino group in 2-(Chloroamino)-2-methylpropyl octanoate can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: Reduction of the chloroamino group can lead to the formation of amines.
Substitution: The chloroamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(Chloroamino)-2-methylpropyl octanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chloroamino groups on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The chloroamino group can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-(Chloroamino)-2-methylpropyl octanoate involves its interaction with molecular targets through its chloroamino group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active chloroamino moiety.
Vergleich Mit ähnlichen Verbindungen
- 2-(Bromoamino)-2-methylpropyl octanoate
- 2-(Iodoamino)-2-methylpropyl octanoate
- 2-(Chloroamino)-2-methylpropyl hexanoate
Comparison: 2-(Chloroamino)-2-methylpropyl octanoate is unique due to its specific ester linkage with octanoic acid, which influences its solubility and reactivity Compared to its bromo and iodo analogs, the chloro derivative is generally more stable and less reactive, making it suitable for applications requiring controlled reactivity
Eigenschaften
CAS-Nummer |
61542-26-5 |
|---|---|
Molekularformel |
C12H24ClNO2 |
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
[2-(chloroamino)-2-methylpropyl] octanoate |
InChI |
InChI=1S/C12H24ClNO2/c1-4-5-6-7-8-9-11(15)16-10-12(2,3)14-13/h14H,4-10H2,1-3H3 |
InChI-Schlüssel |
JLOFUIWLPDKJQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OCC(C)(C)NCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)

![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
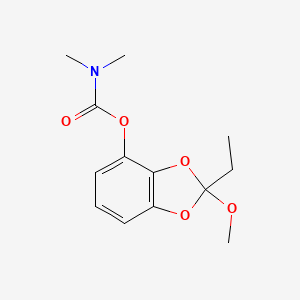
![1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14587129.png)

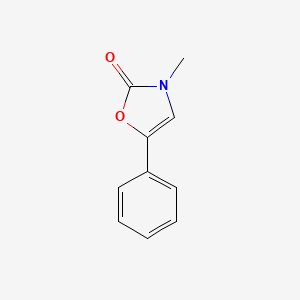
![N-[4-(2-Chloroacetamido)benzoyl]-L-aspartic acid](/img/structure/B14587148.png)
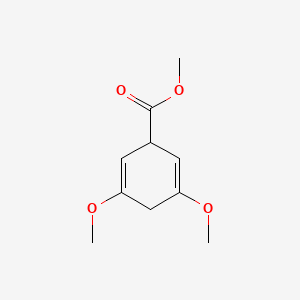
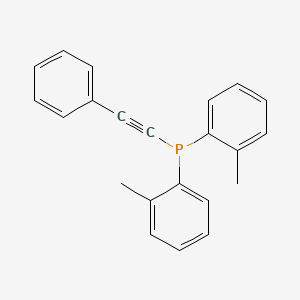
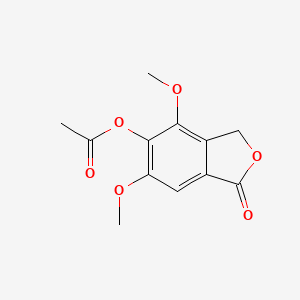
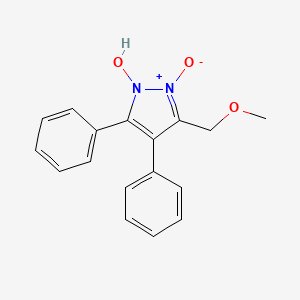
![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
